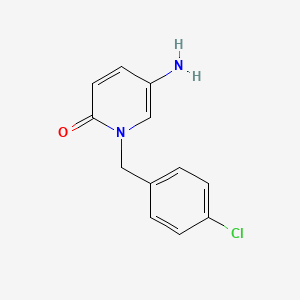

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)7-15-8-11(14)5-6-12(15)16/h1-6,8H,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZQCQPZSAQLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=CC2=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloropyridine.

Substitution Reaction: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 4-chlorobenzylamine to form 1-(4-chlorobenzyl)pyridin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one is its potential as an anticancer agent. Research has demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Inhibition of Kinases

A study identified imidazo[4,5-c]pyridin-2-one derivatives, which share structural similarities with this compound, as effective Src family kinase inhibitors. Compounds derived from this class showed submicromolar activity against glioblastoma cell lines (U87, U251, T98G) and were comparable to established lead compounds . This suggests that this compound could be a scaffold for developing novel anticancer agents targeting similar pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyridine derivatives can exhibit antibacterial activity against a range of pathogens.

Data Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

This table illustrates the comparative efficacy of this compound against common bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of pyridine derivatives, including this compound. These compounds may offer therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Models

Research has indicated that certain pyridine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated using in vitro models where treated cells showed reduced markers of apoptosis compared to untreated controls . The neuroprotective mechanism is hypothesized to involve modulation of signaling pathways related to cell survival.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its biological activities further. Various synthetic routes have been developed to optimize yields and enhance biological activity.

Synthetic Pathway Overview

A typical synthetic pathway involves:

- Reaction of 4-chlorobenzylamine with pyridin-2-one.

- Subsequent functionalization to enhance solubility and bioavailability.

This approach allows for the generation of a library of derivatives that can be screened for specific biological activities.

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

- Targeted Drug Development : Further exploration into its role as a kinase inhibitor could lead to new cancer therapies.

- Combination Therapies : Investigating its use in combination with other drugs may enhance therapeutic efficacy against resistant strains or complex diseases.

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for advancing this compound into clinical trials.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridin-2(1H)-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below, we compare 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one with key analogs:

Substituent Variations at the N1 Position

Table 1: Physicochemical and Structural Comparison

Key Observations :

Substituent Variations at the C5 Position

Key Observations :

- The amino group at C5 in the target compound likely contributes to hydrogen bonding with biological targets while maintaining a moderate polar surface area (tPSA ~75.5 Ų), reducing P-gp-mediated efflux compared to more polar analogs .

- Piperazine derivatives (e.g., 1q) exhibit enhanced eIF4A3 inhibition due to additional hydrogen-bonding and hydrophobic interactions .

Structural Modifications in Related Therapeutics

- MCHR1 Antagonists : Compound 10a (4-[(4-chlorobenzyl)oxy]-1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one) shares the 4-chlorobenzyl motif but incorporates a bicyclic imidazo-pyridine ring, improving receptor binding affinity (IC₅₀ < 1 μM) .

- Anti-allodynic Agents: 3,5-Disubstituted pyridin-2(1H)-ones with aryl/heteroaryl groups at C3 and phenylamino at C5 show potent activity against mechanical allodynia (EC₅₀ ~10 nM) .

Biological Activity

5-Amino-1-(4-chlorobenzyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with an amino group at the 5-position and a 4-chlorobenzyl substituent at the 1-position. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects.

This compound can be synthesized through nucleophilic substitution reactions involving 2-chloropyridine and 4-chlorobenzylamine. The synthesis typically involves:

- Starting Material : 2-chloropyridine

- Reagents : 4-chlorobenzylamine

- Conditions : Nucleophilic substitution under controlled conditions to ensure high yield and purity.

The compound's ability to undergo various chemical transformations, such as oxidation and reduction, allows for the generation of derivatives that may enhance its biological activity.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits potential as an enzyme inhibitor or receptor modulator . The compound is being investigated for its ability to target specific enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as cancer and inflammation .

Anticancer Activity

Studies have highlighted the anticancer properties of related pyridine derivatives, suggesting that modifications in the structure can significantly influence their efficacy against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against glioblastoma and other cancers. A notable study demonstrated that modifications at specific positions on the benzyl group enhanced cytotoxicity against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

Additionally, compounds within the same chemical family have been evaluated for their antimicrobial activities. While specific data on this compound is limited, related pyridine derivatives have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for this compound as well .

Table: Summary of Biological Activities of Related Compounds

The mechanism of action for this compound is hypothesized to involve interactions with molecular targets such as receptors or enzymes. This interaction may inhibit enzyme activity or modulate receptor function, leading to desired biological effects. The presence of the chlorine atom in the structure is thought to enhance its reactivity and selectivity towards specific targets .

Q & A

Q. What are the primary synthetic routes for 5-amino-1-(4-chlorobenzyl)pyridin-2(1H)-one?

The compound is synthesized via multicomponent reactions (MCRs), which are efficient for constructing pyridin-2(1H)-one scaffolds. Key methods include:

- One-pot transformations of carbonyl compounds and C-H acids (e.g., salicylaldehydes, malononitrile) to assemble the pyridin-2(1H)-one core .

- In situ cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature, enabling selective functionalization at C-3 and C-4 positions .

- Use of HATU coupling reagents for forming intermediates, followed by deprotection to yield the final product .

Q. How is this compound characterized structurally?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and aromatic ring environments.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) Spectroscopy : Identification of functional groups like the carbonyl (C=O) stretch at ~1650–1700 cm .

Q. What biological targets are associated with pyridin-2(1H)-one derivatives?

Pyridin-2(1H)-one scaffolds exhibit activity against:

- Enzymes : Mutant isocitrate dehydrogenase (IDH) inhibitors in cancer research .

- Viral Targets : HIV-1 reverse transcriptase inhibition via non-nucleoside mechanisms .

- Apoptosis Regulators : Survivin-dimerization modulation for anticancer applications .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Key strategies include:

- Catalyst Screening : Use of glycine or other amino acids as catalysts in MCRs to enhance reaction efficiency .

- Temperature Control : Reflux conditions (e.g., ethanol at 80°C) for 2–4 hours to drive cyclization .

- Intermediate Trapping : In situ generation of reactive intermediates (e.g., C2–OAt ethers) to prevent side reactions .

Q. How do structural modifications influence the pharmacokinetic profile of pyridin-2(1H)-one derivatives?

- Polar Surface Area (tPSA) : Reducing tPSA (e.g., replacing cyanophenyl with trifluoromethyl groups) lowers P-glycoprotein (P-gp)-mediated efflux, improving bioavailability .

- Acidity Modulation : N-methylation of the pyridin-2(1H)-one moiety decreases acidity, enhancing solubility and metabolic stability .

- Substituent Effects : Bulky groups at C-3/C-4 improve target binding (e.g., survivin IC values <1 μM) but may reduce solubility .

Q. What methodologies resolve contradictions in spectral data for pyridin-2(1H)-one derivatives?

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in aromatic regions .

- X-ray Crystallography : Definitive confirmation of regiochemistry for ambiguous substituents .

- Computational Validation : DFT calculations to predict C chemical shifts and compare with experimental data .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

- Conformational Rigidity : Incorporation of tricyclic structures (e.g., pyridin-2(1H)-one fused with phenyl rings) restricts flexibility, complicating SAR analysis .

- Off-Target Effects : The 4-chlorobenzyl group may interact with unrelated targets (e.g., DPP-4), requiring counter-screening .

- Metabolite Interference : Hydroxylated metabolites of the chlorobenzyl group can confound in vitro activity assays .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.